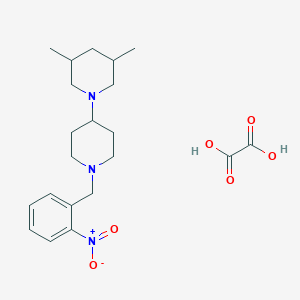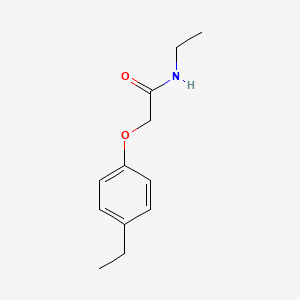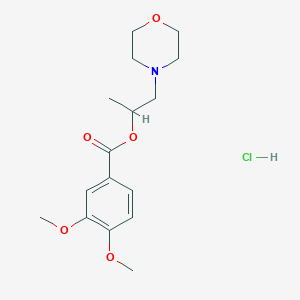
1'-(4-chlorobenzyl)-3-methyl-1,4'-bipiperidine oxalate
描述
1'-(4-chlorobenzyl)-3-methyl-1,4'-bipiperidine oxalate, also known as 4-Chlorobenzyloxy-3-methyl-1,4-bis(piperidin-1-yl)butane-1,1-diol oxalate, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用机制
The mechanism of action of 1'-(4-chlorobenzyl)-3-methyl-1,4'-bipiperidine oxalate involves its interaction with opioid receptors. This compound has been shown to have a high affinity for the mu opioid receptor, which is the primary receptor responsible for the analgesic effects of opioid drugs. By binding to the mu opioid receptor, this compound can activate the receptor and produce analgesic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its interaction with opioid receptors. This compound has been shown to produce analgesic effects in animal models of pain. In addition, it has also been shown to produce sedative effects and respiratory depression, which are common side effects of opioid drugs.
实验室实验的优点和局限性
One of the advantages of using 1'-(4-chlorobenzyl)-3-methyl-1,4'-bipiperidine oxalate in lab experiments is its high affinity for the mu opioid receptor. This makes it a useful tool for studying the function of this receptor and its role in pain modulation. However, one of the limitations of using this compound is its potential for producing side effects such as sedation and respiratory depression. Careful dosing and monitoring are necessary to avoid these side effects.
未来方向
There are several future directions for research on 1'-(4-chlorobenzyl)-3-methyl-1,4'-bipiperidine oxalate. One area of research is the development of more selective opioid receptor agonists that can produce analgesic effects without producing side effects such as sedation and respiratory depression. Another area of research is the study of the role of opioid receptors in various physiological processes such as inflammation and immune function. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound to better understand its potential applications in clinical settings.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in scientific research related to opioid receptors. The synthesis of this compound involves a multi-step process, and its mechanism of action involves its interaction with the mu opioid receptor. While this compound has been shown to produce analgesic effects, it also has the potential for producing side effects such as sedation and respiratory depression. Future research on this compound should focus on developing more selective opioid receptor agonists and studying the role of opioid receptors in various physiological processes.
科学研究应用
1'-(4-chlorobenzyl)-3-methyl-1,4'-bipiperidine oxalate has been studied for its potential applications in scientific research. One of the main applications of this compound is in the study of opioid receptors. Opioid receptors are a class of G protein-coupled receptors that are activated by endogenous opioid peptides and exogenous opioid drugs such as morphine and fentanyl. The activation of opioid receptors leads to various physiological effects such as pain relief, sedation, and euphoria.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2.C2H2O4/c1-15-3-2-10-21(13-15)18-8-11-20(12-9-18)14-16-4-6-17(19)7-5-16;3-1(4)2(5)6/h4-7,15,18H,2-3,8-14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZENAMPVEMHLND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole oxalate](/img/structure/B3968096.png)

![2-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B3968115.png)
![1-acetyl-17-(5-acetyl-2-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3968131.png)
![1-(2-methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968148.png)

![3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B3968170.png)
![2-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3968176.png)


![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B3968200.png)